molecular formula C27H35NO B12160150 N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide

N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide

Cat. No.: B12160150
M. Wt: 389.6 g/mol
InChI Key: LJBMDKMQOFXACC-UHFFFAOYSA-N
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Description

N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide is a compound that belongs to the class of adamantane derivatives. Adamantane is a polycyclic hydrocarbon with a unique cage-like structure, which imparts significant stability and rigidity to its derivatives. This compound is characterized by the presence of two adamantane units attached to a phenyl ring through an amide linkage. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide typically involves the reaction of adamantanecarboxylic acid with an appropriate amine. One common method involves the use of adamantanecarboxylic acid and 4-(adamantan-1-yl)aniline in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under mild conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl ring in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting their activity. For example, it may act as an inhibitor of viral enzymes, thereby preventing viral replication. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantanecarboxylic acid: A precursor in the synthesis of various adamantane derivatives.

    4-(Adamantan-1-yl)aniline:

    Adamantane-1-carboxamide: A simpler amide derivative of adamantane.

Uniqueness

N-[4-(adamantan-1-yl)phenyl]adamantane-1-carboxamide is unique due to the presence of two adamantane units, which impart enhanced stability and rigidity compared to other similar compounds. This unique structure makes it particularly valuable in applications requiring high thermal stability and resistance to degradation.

Properties

Molecular Formula

C27H35NO

Molecular Weight

389.6 g/mol

IUPAC Name

N-[4-(1-adamantyl)phenyl]adamantane-1-carboxamide

InChI

InChI=1S/C27H35NO/c29-25(27-14-20-8-21(15-27)10-22(9-20)16-27)28-24-3-1-23(2-4-24)26-11-17-5-18(12-26)7-19(6-17)13-26/h1-4,17-22H,5-16H2,(H,28,29)

InChI Key

LJBMDKMQOFXACC-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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